2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-phenyl-5-propylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-phenyl-5-propylpyrimidin-4(3H)-one is a complex organic compound that features a unique structure combining a pyrimidinone core with a piperazine ring and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-phenyl-5-propylpyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Piperazine Derivative: The piperazine ring is introduced by reacting the benzodioxole derivative with piperazine in the presence of a suitable base.
Construction of the Pyrimidinone Core: The pyrimidinone core is synthesized through a condensation reaction involving appropriate aldehydes and amines.
Final Coupling: The final step involves coupling the piperazine derivative with the pyrimidinone core under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyrimidinone core, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to understand molecular recognition and binding.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-phenyl-5-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-phenylpyrimidin-4(3H)-one: Lacks the propyl group, which may affect its binding affinity and activity.
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one: Contains a methyl group instead of a phenyl group, potentially altering its chemical properties.
Uniqueness
The presence of the propyl group and the specific arrangement of the benzodioxole, piperazine, and pyrimidinone moieties make 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-phenyl-5-propylpyrimidin-4(3H)-one unique. These structural features contribute to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenyl-5-propyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-2-6-20-23(19-7-4-3-5-8-19)26-25(27-24(20)30)29-13-11-28(12-14-29)16-18-9-10-21-22(15-18)32-17-31-21/h3-5,7-10,15H,2,6,11-14,16-17H2,1H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPQVSKZDUSCRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.